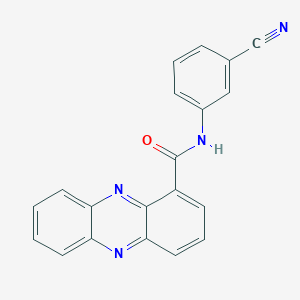
N-(3-cyanophenyl)phenazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C20H12N4O. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)phenazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of phenazine-1-carboxylic acid with 3-aminobenzonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives through metabolic engineering strategies. The fermentation process can be scaled up from shake flasks to bioreactors, with careful optimization of medium composition, pH, and feeding strategies to maximize yield .
化学反应分析
Types of Reactions
N-(3-cyanophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenazine derivatives, while reduction can produce reduced forms with altered electronic properties .
科学研究应用
N-(3-cyanophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(3-cyanophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in target organisms. For example, it inhibits the growth of fungal pathogens by interfering with cell wall synthesis, membrane integrity, and intracellular nutrient balance . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .
相似化合物的比较
N-(3-cyanophenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives, such as phenazine-1-carboxamide and N-(naphthalen-1-yl)phenazine-1-carboxamide. While all these compounds share a common phenazine core, their unique substituents confer distinct chemical and biological properties . For instance, this compound exhibits stronger antifungal activity compared to its analogs due to the presence of the cyano group, which enhances its ability to interact with target enzymes and disrupt cellular processes .
Similar Compounds
Phenazine-1-carboxamide: A phenazine derivative with broad-spectrum antimicrobial properties.
N-(naphthalen-1-yl)phenazine-1-carboxamide: A novel fungicidal compound with a distinct naphthalene substituent.
属性
IUPAC Name |
N-(3-cyanophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMJTICUBZSYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

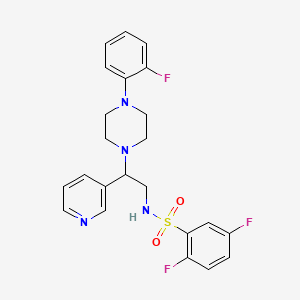
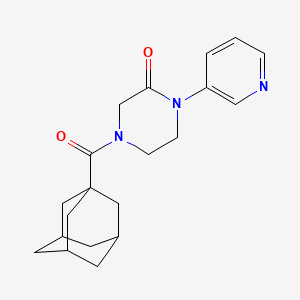
![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine](/img/structure/B2706800.png)
![5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2706801.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
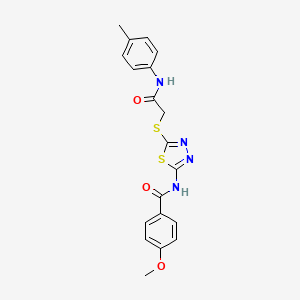
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
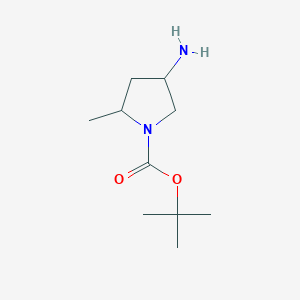
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2706813.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)
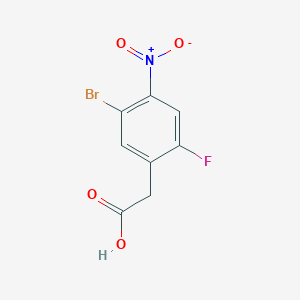
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)
![1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2706817.png)
